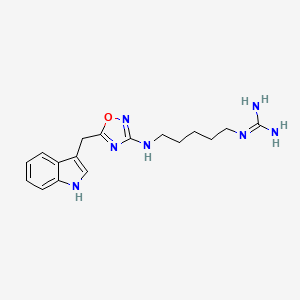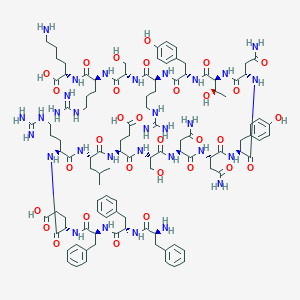
HIV-1 inhibitor-24
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
HIV-1 inhibitor-24 is a novel compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This compound targets the viral integrase enzyme, which is essential for the integration of viral DNA into the host genome, a critical step in the HIV-1 life cycle. By inhibiting this enzyme, this compound prevents the virus from establishing a permanent infection in host cells.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 inhibitor-24 typically involves multiple steps, starting with commercially available precursors. One common route begins with the preparation of a key intermediate, which is then subjected to various chemical transformations, including nucleophilic substitution, oxidation, and cyclization reactions. The final product is obtained through purification techniques such as recrystallization or chromatography.
Industrial Production Methods: For industrial-scale production, the synthesis of this compound is optimized to maximize yield and purity while minimizing costs and environmental impact. This often involves the use of high-throughput screening techniques to identify the most efficient synthetic pathways and reaction conditions. Additionally, continuous flow chemistry and automated synthesis platforms may be employed to streamline the production process.
化学反应分析
Types of Reactions: HIV-1 inhibitor-24 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles such as amines or thiols, and electrophiles like acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups.
科学研究应用
HIV-1 inhibitor-24 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of integrase inhibition and to develop new synthetic methodologies.
Biology: Employed in cellular and molecular biology research to investigate the role of integrase in HIV-1 replication and to identify potential drug targets.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy and safety as an antiretroviral agent for the treatment of HIV-1 infection.
Industry: Applied in the development of new antiretroviral therapies and in the production of diagnostic tools for HIV-1 detection.
作用机制
HIV-1 inhibitor-24 exerts its effects by binding to the active site of the viral integrase enzyme, thereby blocking its catalytic activity. This prevents the integration of viral DNA into the host genome, which is essential for the replication and propagation of HIV-1. The compound specifically targets the integrase-viral DNA complex, stabilizing it in an inactive conformation and preventing the strand transfer reaction required for integration.
相似化合物的比较
HIV-1 inhibitor-24 is unique among integrase inhibitors due to its distinct chemical structure and mechanism of action. Similar compounds include:
Raltegravir: The first integrase inhibitor approved for clinical use, which also targets the integrase enzyme but has a different chemical structure.
Elvitegravir: Another integrase inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Dolutegravir: A more recent integrase inhibitor with improved efficacy and resistance profiles compared to earlier compounds.
This compound stands out due to its higher potency and selectivity for the integrase enzyme, as well as its ability to overcome resistance mutations that affect other integrase inhibitors.
属性
分子式 |
C26H19N5O2 |
|---|---|
分子量 |
433.5 g/mol |
IUPAC 名称 |
4-[4-[(S)-[2-(4-cyanoanilino)pyrimidin-4-yl]-hydroxymethyl]-3-methoxyphenyl]benzonitrile |
InChI |
InChI=1S/C26H19N5O2/c1-33-24-14-20(19-6-2-17(15-27)3-7-19)8-11-22(24)25(32)23-12-13-29-26(31-23)30-21-9-4-18(16-28)5-10-21/h2-14,25,32H,1H3,(H,29,30,31)/t25-/m0/s1 |
InChI 键 |
UHMLHIRSNCDVOO-VWLOTQADSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)C#N)[C@@H](C3=NC(=NC=C3)NC4=CC=C(C=C4)C#N)O |
规范 SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)C#N)C(C3=NC(=NC=C3)NC4=CC=C(C=C4)C#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(2R,5S)-4-[6-chloro-2-[3-(dimethylamino)azetidin-1-yl]-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]-2,5-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B12404615.png)





![[4-(3,5-Dimethoxyphenyl)piperazin-1-yl]-(5-methyl-4-phenyl-1,2,4-triazol-3-yl)methanone](/img/structure/B12404663.png)
![benzyl N-[(2S)-3-cyclopropyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate](/img/structure/B12404669.png)




